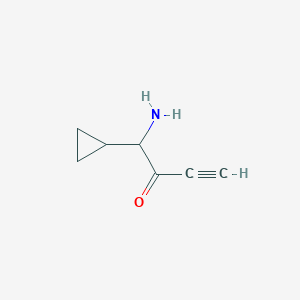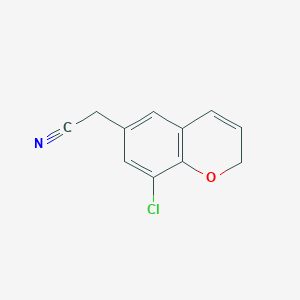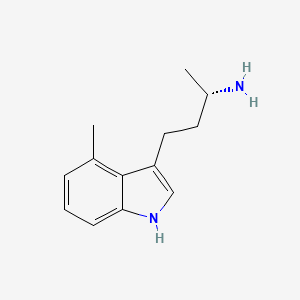
1-Chloro-2-(cyclopropylidenemethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(cyclopropylidenemethyl)benzene is an organic compound with the molecular formula C10H9Cl It is a derivative of benzene, where a chlorine atom is attached to the first carbon and a cyclopropylidenemethyl group is attached to the second carbon
Preparation Methods
The synthesis of 1-Chloro-2-(cyclopropylidenemethyl)benzene typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylidenemethylphosphonium bromide under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
1-Chloro-2-(cyclopropylidenemethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, the reaction with sodium hydroxide can yield phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine or nitric acid, leading to brominated or nitrated products.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Common reagents and conditions for these reactions include the use of strong bases, acids, and oxidizing agents under controlled temperatures and solvent conditions.
Scientific Research Applications
1-Chloro-2-(cyclopropylidenemethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylidenemethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In electrophilic aromatic substitution, the benzene ring reacts with electrophiles, leading to the formation of substituted aromatic compounds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the cyclopropylidenemethyl group.
Comparison with Similar Compounds
1-Chloro-2-(cyclopropylidenemethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-(methyl)benzene (o-Chlorotoluene): Similar in structure but with a methyl group instead of a cyclopropylidenemethyl group.
1-Chloro-2-(ethyl)benzene (o-Chloroethylbenzene): Contains an ethyl group instead of a cyclopropylidenemethyl group.
1-Chloro-2-(propyl)benzene (o-Chloropropylbenzene): Contains a propyl group instead of a cyclopropylidenemethyl group.
The uniqueness of this compound lies in the presence of the cyclopropylidenemethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H9Cl |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-2-(cyclopropylidenemethyl)benzene |
InChI |
InChI=1S/C10H9Cl/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,7H,5-6H2 |
InChI Key |
FCKBJXZPGZCDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)



![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
